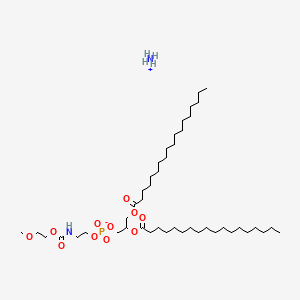
Azanium;2,3-di(octadecanoyloxy)propyl 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (ammonium salt): is a compound that belongs to the class of phospholipids. It is a derivative of phosphatidylethanolamine, where the ethanolamine headgroup is modified with a polyethylene glycol (PEG) chain. This modification enhances the compound’s solubility and stability, making it useful in various biomedical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (ammonium salt) typically involves the following steps:
Esterification: Stearic acid is esterified with glycerol to form 1,2-distearoyl-sn-glycerol.
Phosphorylation: The diacylglycerol is then phosphorylated to form 1,2-distearoyl-sn-glycero-3-phosphate.
Amidation: The phosphate group is reacted with ethanolamine to form 1,2-distearoyl-sn-glycero-3-phosphoethanolamine.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, often involving advanced techniques like column chromatography and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (ammonium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the PEG chain or the fatty acid chains.
Substitution: The PEG chain can be substituted with other functional groups to alter the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (ammonium salt) has a wide range of scientific research applications:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: Utilized in the development of targeted drug delivery systems, particularly for cancer treatment, due to its ability to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the formulation of cosmetics, personal care products, and food additives
Mécanisme D'action
The mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (ammonium salt) involves its ability to form stable micelles and liposomes. The PEG chain provides steric stabilization, preventing aggregation and enhancing circulation time in the bloodstream. This property is particularly useful in drug delivery systems, where the compound can encapsulate therapeutic agents and target specific cells or tissues .
Comparaison Avec Des Composés Similaires
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine: Similar structure but with shorter fatty acid chains.
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine: Similar structure with palmitic acid chains instead of stearic acid.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine: Contains unsaturated oleic acid chains
Uniqueness: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (ammonium salt) is unique due to its long PEG chain, which provides enhanced solubility and stability. This makes it particularly suitable for applications in drug delivery and biomedical research, where prolonged circulation time and reduced immunogenicity are crucial .
Propriétés
Formule moléculaire |
C45H91N2O11P |
|---|---|
Poids moléculaire |
867.2 g/mol |
Nom IUPAC |
azanium;2,3-di(octadecanoyloxy)propyl 2-(2-methoxyethoxycarbonylamino)ethyl phosphate |
InChI |
InChI=1S/C45H88NO11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);1H3 |
Clé InChI |
KBXRORNJMUHWKT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[NH4+] |
Numéros CAS associés |
474922-77-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14098543.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14098551.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B14098558.png)
![1-(4-Butoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098564.png)
![7-[2-(5-Ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B14098570.png)
![Methyl 4-[[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate;propan-2-ol](/img/structure/B14098572.png)
![2-[4-[3-(4-Fluorophenyl)-3-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]prop-2-enoxy]-2-methylphenoxy]acetic acid](/img/structure/B14098578.png)

![N-[4-(difluoromethoxy)phenyl]-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14098596.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14098608.png)

![6-Methoxy-1-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098627.png)
![1-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098633.png)
![4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14098639.png)
